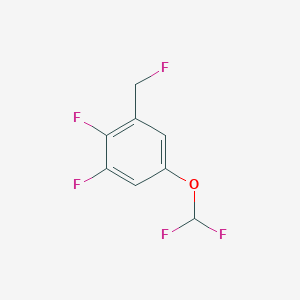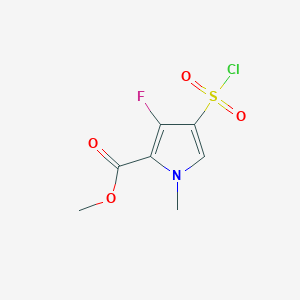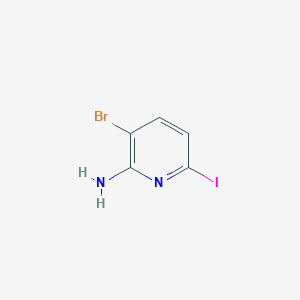
1-(3-Amino-2-cyanophenyl)-2-chloropropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Amino-2-cyanophenyl)-2-chloropropan-1-one is a chemical compound with the molecular formula C10H9ClN2O It is characterized by the presence of an amino group, a cyano group, and a chloropropanone moiety attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-2-cyanophenyl)-2-chloropropan-1-one typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve solvent-free reactions, which are economical and environmentally friendly. The fusion method, where aryl amines react with ethyl cyanoacetate without solvent, is widely used in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Amino-2-cyanophenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, such as amino derivatives from reduction and different substituted chloropropanones from substitution reactions .
Applications De Recherche Scientifique
1-(3-Amino-2-cyanophenyl)-2-chloropropan-1-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(3-Amino-2-cyanophenyl)-2-chloropropan-1-one involves its interaction with molecular targets and pathways. The amino and cyano groups play a crucial role in its reactivity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its interaction with biological molecules can lead to the formation of active intermediates that exert specific effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Amino-2-cyanophenyl)-1-chloropropan-2-one: This compound has a similar structure but differs in the position of the chlorine atom.
1-(3-Amino-2-cyanophenyl)-3-chloropropan-2-one: Another similar compound with a different position of the chlorine atom.
Uniqueness
1-(3-Amino-2-cyanophenyl)-2-chloropropan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H9ClN2O |
|---|---|
Poids moléculaire |
208.64 g/mol |
Nom IUPAC |
2-amino-6-(2-chloropropanoyl)benzonitrile |
InChI |
InChI=1S/C10H9ClN2O/c1-6(11)10(14)7-3-2-4-9(13)8(7)5-12/h2-4,6H,13H2,1H3 |
Clé InChI |
GGBYBVXTITYWLQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=C(C(=CC=C1)N)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2H-Pyrrolo[2,3-d]pyrimidin-2-one,1,3-dihydro-](/img/structure/B14053892.png)
![4-[(2,2-Dicyanoethenyl)amino]benzenesulfonamide](/img/structure/B14053895.png)
![(E)-3-(5-Bromomethyl-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14053896.png)



![6-Methoxy-3-phenylbenzo[e][1,2,4]triazine](/img/structure/B14053928.png)






